molecular formula C13H21Cl2N3O B1270863 N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride CAS No. 827614-58-4

N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride

Cat. No.: B1270863
CAS No.: 827614-58-4
M. Wt: 306.23 g/mol
InChI Key: FLWVBYYMEUPXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride is a chemical compound with the molecular formula C13H19N3O•2HCl. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by its piperazine ring, which is a common structural motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride typically involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with piperazine to yield N-benzyl-2-piperazin-1-yl-acetamide. The final product is obtained by treating the amide with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of piperazine derivatives and their biological activities.

    Medicine: Investigated for potential therapeutic properties, including anticonvulsant and antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to various pharmacological effects. The compound may also influence other pathways, including enzyme inhibition and ion channel modulation .

Comparison with Similar Compounds

  • N-phenyl-2-piperazin-1-yl-acetamide
  • N-methyl-2-piperazin-1-yl-acetamide
  • N-ethyl-2-piperazin-1-yl-acetamide

Comparison: N-benzyl-2-piperazin-1-yl-acetamide Dihydrochloride is unique due to its benzyl group, which imparts distinct chemical and biological properties. Compared to N-phenyl-2-piperazin-1-yl-acetamide, the benzyl derivative may exhibit different receptor binding affinities and pharmacokinetics. The presence of the benzyl group also affects the compound’s solubility and stability .

Properties

IUPAC Name

N-benzyl-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;;/h1-5,14H,6-11H2,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWVBYYMEUPXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373468
Record name N-Benzyl-2-(piperazin-1-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-58-4
Record name N-Benzyl-2-(piperazin-1-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.